4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-DIMETHYL-N-(3-METHYLPHENYL)-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-N-(3-METHYLPHENYL)-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as thiazole derivatives and pyridine carboxamides, followed by coupling reactions to form the final product. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,6-DIMETHYL-N-(3-METHYLPHENYL)-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as drug development for specific diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-N-(3-METHYLPHENYL)-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-DIMETHYL-N-(3-METHYLPHENYL)-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE include other pyridine carboxamides and thiazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
The uniqueness of 4,6-DIMETHYL-N-(3-METHYLPHENYL)-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C20H20N4O2S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4,6-dimethyl-N-(3-methylphenyl)-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-5-4-6-15(9-12)23-18(26)17-13(2)10-14(3)22-19(17)28-11-16(25)24-20-21-7-8-27-20/h4-10H,11H2,1-3H3,(H,23,26)(H,21,24,25) |
InChI Key |
SOCNQKIYZUFICW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.